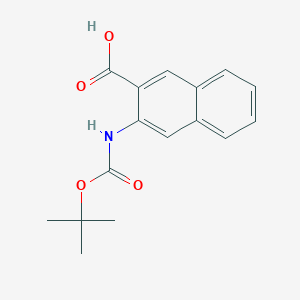

3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid

Vue d'ensemble

Description

The compound “3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid” is a derivative of 2-naphthoic acid, where an amino group (which is protected by a tert-butoxycarbonyl group) is attached at the 3rd position . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .

Molecular Structure Analysis

The molecular structure of this compound would include a naphthalene ring (from 2-naphthoic acid), an amino group (protected by a Boc group), and a carboxylic acid group .Chemical Reactions Analysis

The Boc group can be removed under acidic conditions to reveal the free amino group . This could allow for further reactions, such as the formation of amide bonds in peptide synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the naphthalene ring, the protected amino group, and the carboxylic acid group .Applications De Recherche Scientifique

Peptide Synthesis

Boc-3-amino-2-naphthoic acid: is extensively used in peptide synthesis. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process . This protection is crucial to prevent unwanted reactions that may occur due to the amino acid’s multiple reactive groups. By using Boc-protected amino acids, chemists can achieve more efficient and selective peptide bond formation, which is essential for the synthesis of complex peptides and proteins.

Dipeptide Synthesis

The compound has been applied in the synthesis of dipeptides. Researchers have utilized Boc-protected amino acid ionic liquids derived from Boc-3-amino-2-naphthoic acid as starting materials in dipeptide synthesis . This approach has led to the development of novel room-temperature ionic liquids that facilitate amide bond formation, enhancing the efficiency of dipeptide production.

Fluorescence Probing

Boc-3-amino-2-naphthoic acid: has been developed into a “turn-on” fluorescence probe for the specific detection of cyanate anions (CNO−) . This application is particularly significant in medical diagnostics, as CNO− levels are associated with diseases such as chronic kidney disease. The probe’s ability to react with CNO− and emit intense green fluorescence allows for selective and sensitive detection of this biomarker.

Organic Synthesis Intermediate

As an intermediate in organic synthesis, Boc-3-amino-2-naphthoic acid is used in the preparation of various organic compounds . Its role as an intermediate is pivotal in the synthesis of dyes and other analytical reagents, contributing to the development of new materials and chemicals.

Chemical Probe Synthesis

This compound is also a building block in the synthesis of chemical probes used to study protein-protein interactions and other biological processes. These probes can help scientists understand the intricate workings of cellular mechanisms and lead to the discovery of new therapeutic targets.

Protection of Amino Acids

The Boc group in Boc-3-amino-2-naphthoic acid is instrumental in the protection of amino acids during various chemical reactions . This protection strategy is essential to maintain the integrity of the amino acids’ functional groups, which might otherwise react undesirably during complex synthesis processes.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis . These compounds typically target specific amino acid residues, enabling the formation of peptide bonds.

Mode of Action

The mode of action of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid involves its interaction with its targets, primarily through the tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used amine protecting group in organic synthesis . It is stable towards most nucleophiles and bases . The Boc group can be removed (deprotected) using trifluoroacetic acid (TFA), which generally requires large excesses and reaction times ranging from 2-16 hours depending on the substrate .

Biochemical Pathways

The biochemical pathways affected by 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid are related to peptide synthesis. The compound, as a Boc-protected amino acid, can be used as a starting material in dipeptide synthesis with commonly used coupling reagents . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Result of Action

The result of the action of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid is the formation of peptides through the process of peptide synthesis . The compound, as a Boc-protected amino acid, enables the formation of peptide bonds between specific amino acid residues.

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its ability to interact with its targets . For example, the ionic liquid environment has been shown to have a beneficial effect on the deprotection of Boc amino acids, providing scope for carrying out high-temperature organic reactions .

Propriétés

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-16(2,3)21-15(20)17-13-9-11-7-5-4-6-10(11)8-12(13)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCLHPCNVVTJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589218 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]naphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid | |

CAS RN |

887242-59-3 | |

| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887242-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]naphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)

![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B1285012.png)